1-(4-chlorophenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chlorophenyl group, and a trimethoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and an appropriate nucleophile.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using 3,4,5-trimethoxyphenylboronic acid and a suitable halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process optimization may involve the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including the use of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biology: Studies investigate the compound’s effects on cellular processes, including its potential to modulate enzyme activity or signal transduction pathways.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects can be attributed to its ability to bind to these targets and modulate their activity, leading to changes in cellular processes such as gene expression, protein synthesis, or metabolic pathways.
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives: These compounds share the trimethoxyphenyl group but differ in their core structure and functional groups.
N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives: These compounds also contain the chlorophenyl group but have different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
Properties
Molecular Formula |
C20H21ClN2O5 |
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Molecular Weight |
404.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21ClN2O5/c1-26-16-9-14(10-17(27-2)19(16)28-3)22-20(25)12-8-18(24)23(11-12)15-6-4-13(21)5-7-15/h4-7,9-10,12H,8,11H2,1-3H3,(H,22,25) |
InChI Key |
RBVDCNXRZVUPCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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